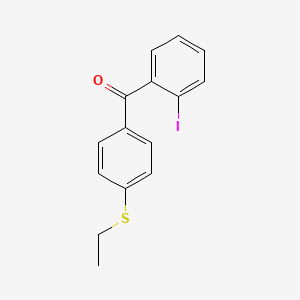

4-(Ethylthio)-2'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Ethylthio)-2’-iodobenzophenone is an organic compound characterized by the presence of an ethylthio group and an iodine atom attached to a benzophenone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylthio)-2’-iodobenzophenone typically involves the introduction of the ethylthio group and the iodine atom onto the benzophenone structure. One common method includes the following steps:

Starting Material: Benzophenone is used as the starting material.

Introduction of Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable base.

Iodination: The iodination of the benzophenone derivative can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions.

Industrial Production Methods: Industrial production of 4-(Ethylthio)-2’-iodobenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Ethylthio)-2’-iodobenzophenone can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, cyanides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Deiodinated benzophenone derivatives.

Substitution: Various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Photochemistry

4-(Ethylthio)-2'-iodobenzophenone is utilized as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate the polymerization of monomers, leading to the formation of polymers. This application is particularly relevant in:

- UV-Curable Coatings : The compound is used in coatings that require curing upon exposure to UV light, enhancing durability and resistance to environmental factors.

- Adhesives : Its ability to initiate polymerization makes it valuable in formulating adhesives that cure quickly upon light exposure.

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the synthesis of iodinated aromatic compounds. It can facilitate various reactions, such as:

- Electrophilic Aromatic Substitution : The iodine atom can act as a leaving group, allowing for further functionalization of the aromatic ring.

- Synthesis of Pharmaceuticals : Its derivatives are explored for use in creating novel pharmaceutical agents due to their biological activity .

Case Study 1: Synthesis of Iodinated Compounds

Research has demonstrated that this compound can be used effectively to synthesize a range of iodinated aromatic compounds through electrophilic substitution reactions. In one study, it was successfully employed to produce various iodinated derivatives with high yields, showcasing its utility in synthetic organic chemistry .

Case Study 2: Photopolymerization Processes

In another study focusing on photopolymerization, this compound was tested as a photoinitiator for UV-curable systems. The results indicated that it not only initiated polymerization effectively but also contributed to the mechanical strength and thermal stability of the resulting polymers .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Photochemistry | Used as a photoinitiator in UV-curable coatings and adhesives. |

| Organic Synthesis | Acts as a reagent for synthesizing iodinated aromatic compounds. |

| Pharmaceutical Development | Explored for creating novel pharmaceutical agents due to biological activity. |

Mecanismo De Acción

The mechanism of action of 4-(Ethylthio)-2’-iodobenzophenone involves its interaction with various molecular targets. The ethylthio group and iodine atom can participate in different chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-(Methylthio)-2’-iodobenzophenone: Similar structure but with a methylthio group instead of an ethylthio group.

4-(Ethylthio)-2’-bromobenzophenone: Similar structure but with a bromine atom instead of an iodine atom.

4-(Ethylthio)-2’-chlorobenzophenone: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness: 4-(Ethylthio)-2’-iodobenzophenone is unique due to the presence of both the ethylthio group and the iodine atom, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

4-(Ethylthio)-2'-iodobenzophenone (CAS No. 951885-50-0) is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include an ethylthio group and an iodine atom. This compound has garnered attention for its potential applications in drug development, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, chemical reactivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₃IOS

- Molecular Weight : 364.33 g/mol

- Physical State : Solid at room temperature

The presence of the ethylthio group enhances the compound's reactivity, while the iodine atom may contribute to its biological activity through interactions with various molecular targets.

The mechanism of action of this compound is primarily based on its ability to interact with biological macromolecules. The ethylthio group can undergo oxidation to form sulfoxides or sulfones, which may exhibit different biological properties compared to the parent compound. Additionally, the iodine atom can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that may have enhanced biological activity .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways or microbial metabolism.

- Receptor Binding : It could potentially bind to receptors that modulate cellular signaling pathways relevant to cancer progression or microbial infection.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax) leading to increased cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, making it a candidate for further exploration as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Activity Assessment :

- Mechanistic Insights :

-

Comparison with Analogues :

- Comparative studies with structurally similar compounds indicated that modifications in substituents significantly affect biological activity. For instance, replacing the ethylthio group with a methylthio group resulted in reduced efficacy against cancer cell lines.

Data Summary Table

| Property/Activity | Observation |

|---|---|

| Molecular Formula | C₁₅H₁₃IOS |

| Molecular Weight | 364.33 g/mol |

| IC₅₀ (MCF-7 Cells) | 5 - 15 µM |

| Mechanism | Induces apoptosis via Bcl-2/Bax modulation |

| Antimicrobial Activity | Moderate against selected bacterial strains |

| Chemical Reactivity | Oxidation to sulfoxides/sulfones; substitution reactions possible |

Propiedades

IUPAC Name |

(4-ethylsulfanylphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPXPVQKZSGEPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.